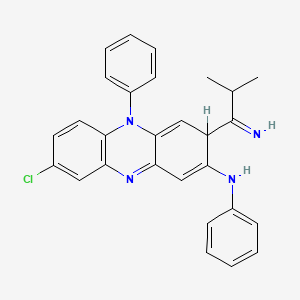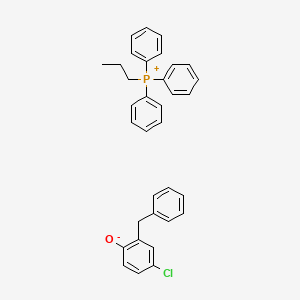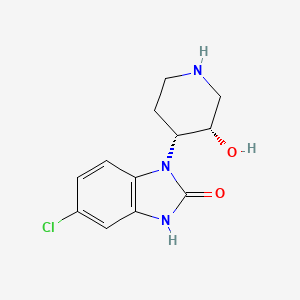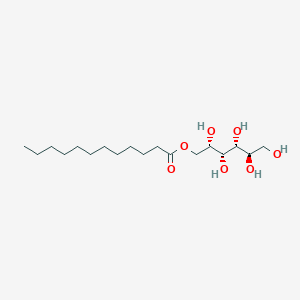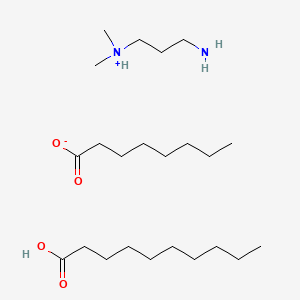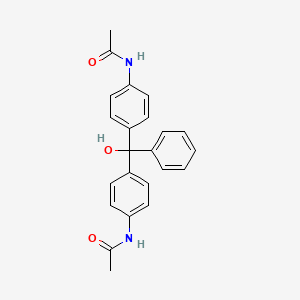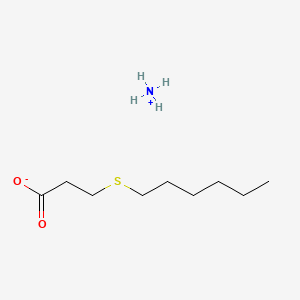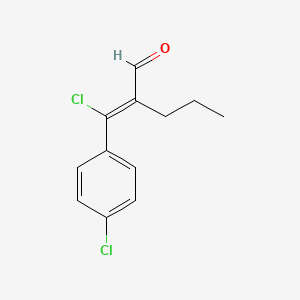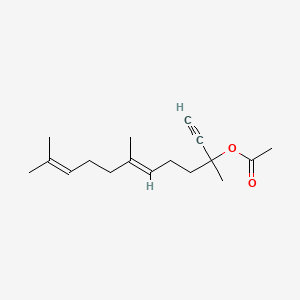
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate, also known as nerolidyl acetate, is an organic compound with the molecular formula C17H28O2. It is a colorless to pale yellow liquid with a pleasant floral odor. This compound is commonly used in the fragrance industry due to its sweet, citrusy aroma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate typically involves the reaction of 1,6-hexadiene with methyl methacrylate under suitable conditions and catalysts. The reaction proceeds through an addition mechanism to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products. The process may include steps such as distillation and purification to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols and acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nerolidol: A similar compound with a slightly different structure, used in the fragrance industry.
Farnesyl acetate: Another related compound with similar applications in fragrances and flavors.
Uniqueness
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate is unique due to its specific structural features, which contribute to its distinct aroma and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
84434-24-2 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-yl] acetate |
InChI |
InChI=1S/C17H26O2/c1-7-17(6,19-16(5)18)13-9-12-15(4)11-8-10-14(2)3/h1,10,12H,8-9,11,13H2,2-6H3/b15-12+ |
InChI-Schlüssel |
HZLKVCNGPBLZPF-NTCAYCPXSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCC(C)(C#C)OC(=O)C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C#C)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


